molecular formula C8H5IN2O2 B3218563 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190310-28-1

3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B3218563
CAS No.: 1190310-28-1
M. Wt: 288.04 g/mol
InChI Key: OUNREHGUQAQGHR-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that features an indole-like structure with an iodine atom at the 3-position and a carboxylic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]pyridine unit .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Strong Bases: Such as sodium hydride (NaH) for deprotonation steps.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyrrolo[2,3-c]pyridine derivatives .

Scientific Research Applications

3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNREHGUQAQGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226725
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-28-1
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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